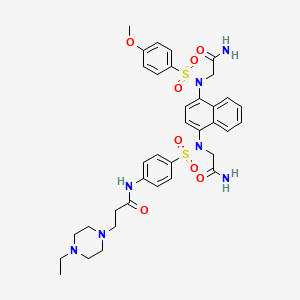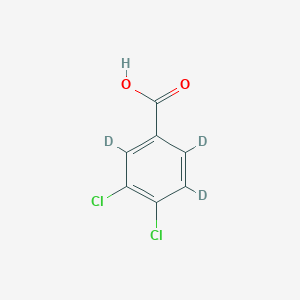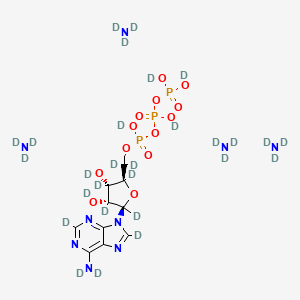
Adenosine 5'-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) is a deuterated form of Adenosine Triphosphate (ATP), a crucial molecule in cellular energy transfer. This compound is often used in scientific research to study metabolic processes and energy dynamics within cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) typically involves the incorporation of deuterium atoms into the ATP molecule. This can be achieved through various chemical reactions, including:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Enzymatic Synthesis: Utilizing enzymes that can incorporate deuterium into the ATP molecule during its biosynthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using deuterated reagents and solvents. The process would require stringent control of reaction conditions to ensure high purity and yield of the deuterated product.
化学反应分析
Types of Reactions
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into Adenosine Diphosphate (ADP) and inorganic phosphate.
Phosphorylation: Transferring a phosphate group to other molecules.
Oxidation-Reduction Reactions: Participating in redox reactions within cellular processes.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and enzymes like ATPases.
Phosphorylation: Requires kinases and specific substrates.
Redox Reactions: Involves electron carriers like NADH and FADH2.
Major Products Formed
Hydrolysis: ADP and inorganic phosphate.
Phosphorylation: Phosphorylated substrates.
Redox Reactions: Reduced or oxidized forms of electron carriers.
科学研究应用
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and energy transfer.
Biology: Investigating cellular metabolism and energy dynamics.
Medicine: Exploring metabolic disorders and potential therapeutic targets.
Industry: Developing bioenergetic assays and diagnostic tools.
作用机制
The compound exerts its effects by participating in cellular energy transfer processes. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups and energy within cells. The molecular targets include ATPases, kinases, and other enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): The non-deuterated form.
Adenosine Diphosphate (ADP): A product of ATP hydrolysis.
Adenosine Monophosphate (AMP): Another related nucleotide.
Uniqueness
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) is unique due to its deuterated nature, which allows for detailed studies of metabolic processes using techniques like nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium atoms provides insights into reaction mechanisms and dynamics that are not possible with non-deuterated compounds.
属性
分子式 |
C10H28N9O13P3 |
|---|---|
分子量 |
603.48 g/mol |
InChI |
InChI=1S/C10H16N5O13P3.4H3N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);4*1H3/t4-,6-,7-,10-;;;;/m1..../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;;;/hD18 |
InChI 键 |
ULQHTJPSPKQDQV-WHEZCHNHSA-N |
手性 SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3([C@]([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)(O[2H])OP(=O)(O[2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.N.N.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


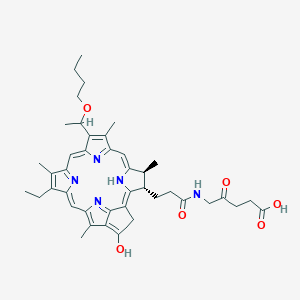


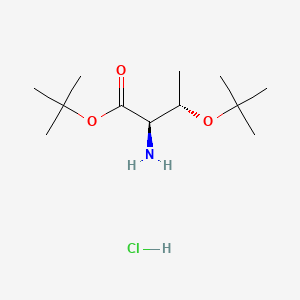
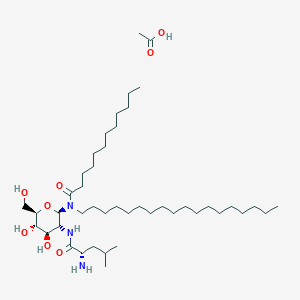


![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
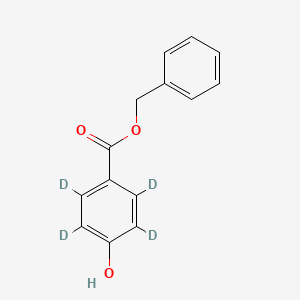
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
